6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of thiazepines. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a benzoindeno thiazepine core. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoindeno core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the thiazepine ring: This step involves the reaction of the benzoindeno core with a thioamide under acidic conditions to form the thiazepine ring.
Substitution reactions: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and its mechanism of action.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b]thiazoles
- 6-pyridylimidazo[2,1-b]thiazoles
Uniqueness
6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific structural features, such as the combination of a chloro-nitrophenyl group with a benzoindeno thiazepine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H13ClN2O3S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
11-(2-chloro-5-nitrophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H13ClN2O3S/c23-16-10-9-12(25(27)28)11-15(16)22-19-20(13-5-1-2-6-14(13)21(19)26)24-17-7-3-4-8-18(17)29-22/h1-11,22,24H |
InChI Key |
LGBJBVURTHENNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.